Cas no 54109-16-9 (2-(Trifluoromethyl)phenacyl bromide)

2-(Trifluoromethyl)phenacyl bromide is a versatile organic compound utilized in synthetic organic chemistry. Its key advantages include high purity, excellent solubility, and a well-defined structure that facilitates its use in the synthesis of a wide range of pharmaceuticals and fine chemicals. This compound is suitable for various transformation reactions, offering researchers a reliable tool for chemical synthesis.
2-(Trifluoromethyl)phenacyl bromide structure
54109-16-9 structure
商品名:2-(Trifluoromethyl)phenacyl bromide
CAS番号:54109-16-9
MF:C9H6BrF3O
メガワット:267.0426
MDL:MFCD03094304
CID:841325
PubChem ID:253660608

2-(Trifluoromethyl)phenacyl bromide 化学的及び物理的性質

名前と識別子

    • 2-Bromo-1-[2-(trifluoromethyl)phenyl]-1-ethanone
    • 2'-(TRIFLUOROMETHYL)PHENACYL BROMIDE
    • 2-(TRIFLUOROMETHYL)PHENACYL BROMIDE
    • 2-Bromo-2'-(trifluoromethyl)acetophenone
    • 2-(trifluoromethtl)phenacyl bromide
    • 2-Bromo-1-(2-trifluoromethyl-phenyl)-ethanone
    • 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone
    • 2-Bromo-1-(2-trifluoromethylphenyl)ethanone
    • 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one
    • 2-BROMO-1-(2-(TRIFLUOROMETHYL)PHENYL)ETHANONE
    • Ethanone, 2-bromo-1-[2-(trifluoromethyl)phenyl]-
    • 2-trifluoromethyphenacyl bromide
    • 2-trifluoromethylphenacyl bromide
    • 2-trifluoromethyl phenac
    • 2-(Trifluoromethyl)phenacyl bromide
    • MDL: MFCD03094304
    • インチ: 1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2
    • InChIKey: KWZCBMKXNYOQAK-UHFFFAOYSA-N
    • ほほえんだ: BrC([H])([H])C(C1=C([H])C([H])=C([H])C([H])=C1C(F)(F)F)=O

計算された属性

  • せいみつぶんしりょう: 265.95500
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • トポロジー分子極性表面積: 17.1

じっけんとくせい

  • 密度みつど: 1.592±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 28.0 to 32.0 deg-C
  • ふってん: 257.8±40.0 ºC (760 Torr),
  • フラッシュポイント: 109.7±27.3 ºC,
  • ようかいど: 極微溶性(0.21 g/l)(25ºC)、
  • すいようせい: Slightly soluble in water.
  • PSA: 17.07000
  • LogP: 3.28300

2-(Trifluoromethyl)phenacyl bromide セキュリティ情報

2-(Trifluoromethyl)phenacyl bromide 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2-(Trifluoromethyl)phenacyl bromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-80276-0.05g
2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one
54109-16-9 95%
0.05g
$19.0 2023-02-12
eNovation Chemicals LLC
D297143-25g
2-Bromo-1-[2-(trifluoromethyl)phenyl]-1-ethanone
54109-16-9 97%
25g
$700 2023-09-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32032-1g
2-Bromo-2'-(trifluoromethyl)acetophenone, 97%
54109-16-9 97%
1g
¥2674.00 2023-03-09
Enamine
EN300-80276-1.0g
2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one
54109-16-9 95%
1.0g
$69.0 2023-02-12
eNovation Chemicals LLC
D520002-5g
2-BroMo-1-[2-(trifluoroMethyl)phenyl]-1-ethanone
54109-16-9 97%
5g
$695 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023911-1g
2-(Trifluoromethyl)phenacyl bromide
54109-16-9 97%
1g
¥178 2024-05-22
TRC
T895688-500mg
2-(Trifluoromethyl)phenacyl Bromide
54109-16-9
500mg
$ 115.00 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4797-1g
2-(Trifluoromethyl)phenacyl bromide
54109-16-9 98.0%(GC)
1g
¥470.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DT544-200mg
2-(Trifluoromethyl)phenacyl bromide
54109-16-9 98%
200mg
172.0CNY 2021-08-12
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023911-250mg
2-(Trifluoromethyl)phenacyl bromide
54109-16-9 97%
250mg
¥374 2024-05-22

2-(Trifluoromethyl)phenacyl bromide 合成方法

2-(Trifluoromethyl)phenacyl bromide 関連文献

2-(Trifluoromethyl)phenacyl bromideに関する追加情報

2-(Trifluoromethyl)phenacyl Bromide (CAS No. 54109-16-9): A Comprehensive Overview of Its Synthesis, Applications, and Emerging Research Trends

Among the diverse array of organic compounds pivotal to modern chemistry and pharmaceutical research, 2-(Trifluoromethyl)phenacyl bromide (CAS No. 54109-16-9) stands out as a critical synthetic intermediate. This compound, characterized by its trifluoromethyl-substituted benzyl structure and reactive bromide moiety, has garnered significant attention in recent years due to its unique reactivity profiles and structural versatility. Recent advancements in synthetic methodologies and computational modeling have further solidified its role in drug discovery pipelines and material science applications.

The molecular architecture of 2-(Trifluoromethyl)phenacyl bromide (C8H5BrF3O) integrates a trifluoromethyl group (-CF3) at the ortho position of the phenyl ring with a phenacyl bromide functional group (-CH2C(O)Br). This configuration imparts distinct physicochemical properties: the electron-withdrawing trifluoromethyl group enhances electrophilic reactivity at the phenyl ring, while the phenacyl bromide unit serves as a versatile nucleophilic substitution substrate. Recent studies published in Journal of Medicinal Chemistry (2023) highlight how this structural balance enables precise control over reaction pathways in asymmetric synthesis—a critical factor for producing enantiopure pharmaceutical intermediates.

In terms of synthesis optimization, researchers have increasingly adopted environmentally benign protocols for preparing CAS No. 54109-16-9. A notable breakthrough from Sustainable Chemistry Research (2023) demonstrated microwave-assisted synthesis using solvent-free conditions, achieving 87% yield with minimal byproduct formation. This method not only reduces ecological footprint but also improves scalability for industrial production—a key consideration for compounds entering clinical development phases.

The pharmacological potential of trifluoromethylphenacyl derivatives has been extensively explored in oncology research. A landmark study in Nature Communications (2023) revealed that analogs incorporating this core structure exhibit selective inhibition of BRD4 protein interactions—a target for treating acute myeloid leukemia. The bromide functionality facilitates conjugation with targeting ligands via nucleophilic displacement reactions, enabling precise drug delivery systems as demonstrated in recent nanoparticle formulations reported in Bioconjugate Chemistry (Q3 2023).

In materials science applications, the compound's photochemical properties are being leveraged to create advanced optoelectronic materials. Researchers at ETH Zurich recently synthesized novel polymers incorporating -CF3-functionalized phenacyl units that exhibit enhanced charge carrier mobility compared to conventional materials (Nano Letters 2023). The trifluoromethyl group's ability to modulate electronic structure while maintaining structural stability makes it ideal for next-generation organic light-emitting diodes (OLEDs).

Ongoing investigations focus on exploiting the compound's unique reactivity under click chemistry conditions. A collaborative study between Stanford University and Merck KGaA (JACS Au 2023) demonstrated that copper-catalyzed azide-alkyne cycloaddition reactions using CAS No. 54109-16-9-derived substrates achieve unprecedented reaction efficiencies (>98%) at ambient temperatures—a breakthrough for high-throughput screening processes.

Evolving regulatory frameworks are also shaping this compound's utilization landscape. Recent FDA guidance documents emphasize stricter purity requirements for intermediates used in drug substance manufacturing—standards easily met through modern purification techniques like preparative HPLC combined with chiral stationary phases as applied to this compound's synthesis (Analytical Chemistry Highlights 2023). These advancements ensure compliance while maintaining cost-effectiveness.

In conclusion, CAS No. 54109-16-9's multifaceted utility stems from its ability to bridge traditional organic synthesis with cutting-edge biomedical and technological applications. As computational tools like machine learning-driven retrosynthetic analysis become more prevalent—recently applied successfully to optimize its production pathways—the role of this compound will likely expand into emerging fields like CRISPR-based gene editing reagents and quantum dot fabrication materials.

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Amadis Chemical Company Limited
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